molecular formula C16H19N5O B3020346 6-(piperidin-1-yl)-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide CAS No. 1905147-80-9

6-(piperidin-1-yl)-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide

Cat. No.: B3020346
CAS No.: 1905147-80-9
M. Wt: 297.362
InChI Key: NAOZVWDNDLKPPK-UHFFFAOYSA-N
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Description

6-(piperidin-1-yl)-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(piperidin-1-yl)-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine or its derivatives.

    Introduction of the piperidine moiety: This step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with piperidine.

    Attachment of the pyridin-3-ylmethyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridin-3-ylmethyl halide and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or pyridine moieties.

    Reduction: Reduction reactions could target the pyrimidine ring or the carboxamide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for diseases such as cancer, infections, or neurological disorders.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or nucleic acids to modulate their activity. For example, it might inhibit an enzyme by binding to its active site or alter gene expression by interacting with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    6-(piperidin-1-yl)pyrimidine-4-carboxamide: Lacks the pyridin-3-ylmethyl group.

    N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide: Lacks the piperidine moiety.

    6-(piperidin-1-yl)-N-(pyridin-3-ylmethyl)pyrimidine: Lacks the carboxamide group.

Uniqueness

The presence of both the piperidine and pyridin-3-ylmethyl groups, along with the carboxamide functionality, makes 6-(piperidin-1-yl)-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide unique. This combination of functional groups can confer specific biological activities and chemical reactivity that are not found in simpler analogs.

Properties

IUPAC Name

6-piperidin-1-yl-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c22-16(18-11-13-5-4-6-17-10-13)14-9-15(20-12-19-14)21-7-2-1-3-8-21/h4-6,9-10,12H,1-3,7-8,11H2,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOZVWDNDLKPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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